
N-cyclopropyl-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(3-methylphenyl)thiourea, also known as CCT018159, is a small molecule inhibitor of the protein kinase PAK1. PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, proliferation, and survival. The inhibition of PAK1 by CCT018159 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-cyclopropyl-N'-(3-methylphenyl)thiourea inhibits PAK1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. PAK1 inhibition by N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to affect various cellular processes, including cell cycle progression, cell migration, and invasion.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to have significant effects on various biochemical and physiological processes, including the regulation of cell proliferation, apoptosis, and angiogenesis. Additionally, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to affect the expression of various genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-N'-(3-methylphenyl)thiourea is its specificity for PAK1, which makes it a valuable tool for studying the role of PAK1 in various cellular processes. However, N-cyclopropyl-N'-(3-methylphenyl)thiourea has some limitations, including its low solubility and poor pharmacokinetic properties, which can limit its use in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-cyclopropyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of more potent and selective PAK1 inhibitors with improved pharmacokinetic properties. Additionally, the combination of N-cyclopropyl-N'-(3-methylphenyl)thiourea with other targeted therapies or immunotherapies may have synergistic effects in the treatment of cancer. Finally, the role of PAK1 in other diseases, such as neurological disorders, may also be an area of future research.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N'-(3-methylphenyl)thiourea involves several steps, including the reaction of 3-methylbenzylamine with carbon disulfide to form the corresponding thiourea, which is then cyclized to form the cyclopropyl derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(3-methylphenyl)thiourea has been extensively studied in various preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these models, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of cancer cells by blocking PAK1-mediated signaling pathways. Additionally, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-2-4-10(7-8)13-11(14)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPTMRJSCLQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

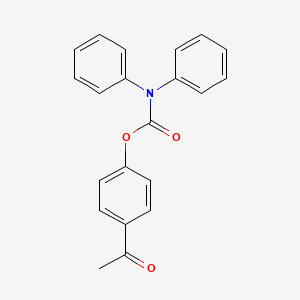
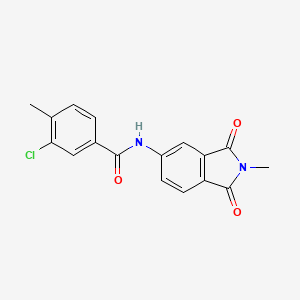
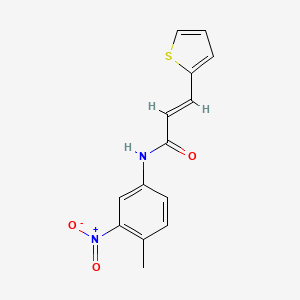
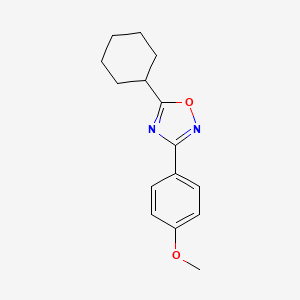
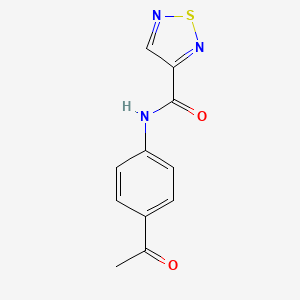
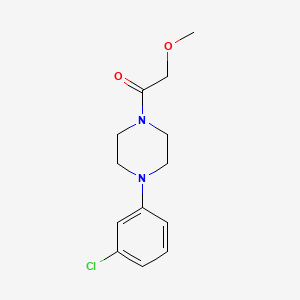
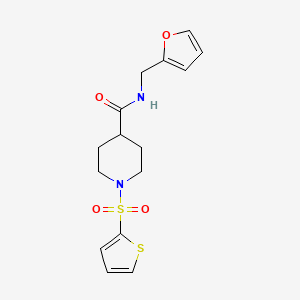
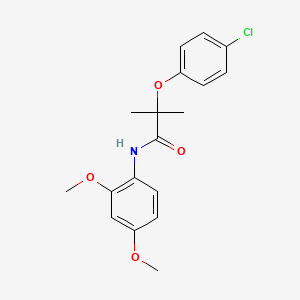
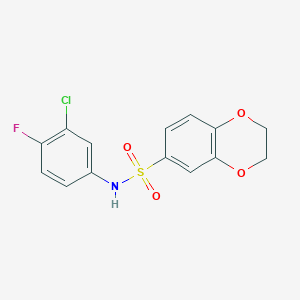

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)